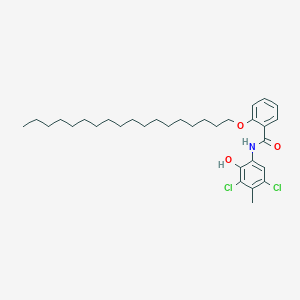

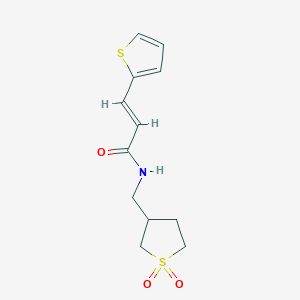

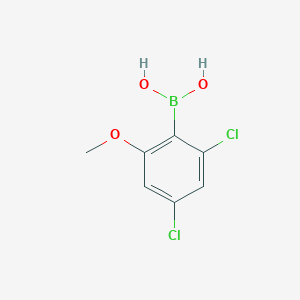

![molecular formula C13H12N4O2S B2921648 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide CAS No. 1797565-82-2](/img/structure/B2921648.png)

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide is a small molecule . It belongs to the class of organic compounds known as n-acetylarylamines, which are acetamides where one or more amide hydrogens is substituted by an aryl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 225.268 and a chemical formula of C9H11N3O2S .Scientific Research Applications

Structural Characterization and Biological Activity

Nicotinamides, including similar compounds, are crucial for their diverse biological activities, from antimicrobial properties to their roles as inhibitors of various biological processes. Structural modifications to the nicotinamide core can significantly alter these activities, highlighting the importance of detailed structural characterization, including the use of X-ray crystallography, NMR techniques, and computational analysis for understanding their biological functions (Burnett, Johnston, & Green, 2015).

Antimicrobial and Herbicidal Activity

Compounds with the nicotinamide moiety have been synthesized and evaluated for their antimicrobial efficacy against a variety of bacterial and fungal species, with some showing comparable activities to standard drugs. This indicates potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010). Additionally, derivatives of nicotinic acid have shown promising herbicidal activity against specific weeds, suggesting applications in agricultural research and development of novel herbicides (Yu et al., 2021).

Enzyme Inhibition and Metabolic Regulation

Nicotinamide derivatives have been explored as enzyme inhibitors, showing potential in treating diseases by modulating biological pathways. For example, the inhibition of gastric H+/K(+)-ATPase by specific nicotinamide derivatives points to potential applications in treating acid-related gastrointestinal disorders (Terauchi et al., 1997). Furthermore, nicotinamide has shown to influence oxidative stress and modulate pathways related to cellular survival, indicating its role in metabolic regulation and potential therapeutic applications in a range of disorders (Maiese et al., 2009).

Cancer Research

Nicotinamide and related compounds have been studied for their effects on cancer cells, including their role in enhancing the antileukemic activity of other compounds. This research provides a foundation for developing nicotinamide-based therapeutic strategies in oncology (Oettgen et al., 1960).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The compound is known to interact with the Serine/threonine-protein kinase Chk1 in humans

Molecular Mechanism

The molecular mechanism of action of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide is not well-defined. It is known to interact with the Serine/threonine-protein kinase Chk1 in humans , but the specifics of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are still being studied.

Properties

IUPAC Name |

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2S/c18-11(8-3-1-5-14-7-8)17-13-16-9-4-2-6-15-12(19)10(9)20-13/h1,3,5,7H,2,4,6H2,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTOEYHDZQBXES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

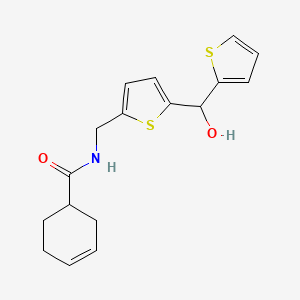

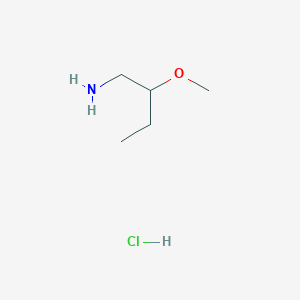

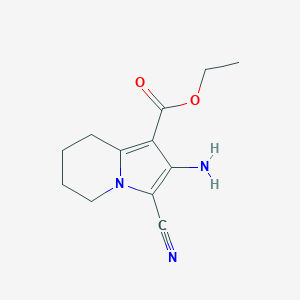

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2921568.png)

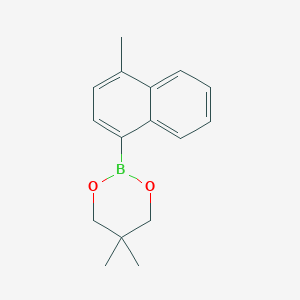

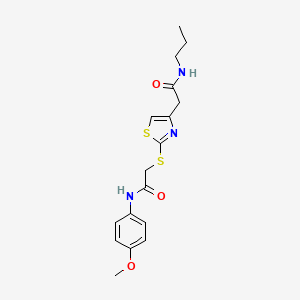

![N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2921574.png)

![9-(2-methoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one](/img/no-structure.png)

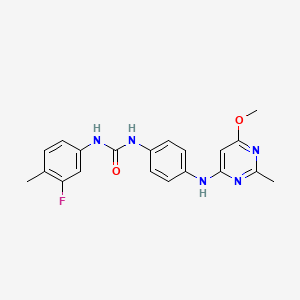

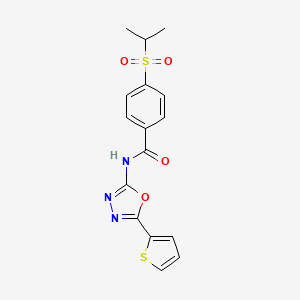

![2-[[1-(Difluoromethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2921587.png)